2-{4-[(Tert-butoxycarbonyl)amino]phenyl}propanoic acid
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Overview
Description
“2-{4-[(Tert-butoxycarbonyl)amino]phenyl}propanoic acid” is a chemical compound. It belongs to the class of organic compounds known as gamma amino acids and derivatives . These are amino acids having a (-NH2) group attached to the gamma carbon atom .
Synthesis Analysis
The synthesis of related compounds involves the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate .Molecular Structure Analysis
The molecular structure of this compound includes a phenyl group attached to a propanoic acid backbone with a tert-butoxycarbonyl amino group .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, acid-amine coupling of 3-(2-(1H-inden-2-yl)phenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid with a series of amine derivatives under mild reaction conditions led to form the corresponding dihydropyrimidine-2,4(1H,3H)-dione derivatives via de-Boc and cyclization reaction in modest yield .Scientific Research Applications
Renewable Building Blocks for Polybenzoxazine
3-(4-Hydroxyphenyl)propanoic acid, a related phenolic compound, has been explored as a renewable building block for the synthesis of polybenzoxazines. This approach uses bio-based amines and aims to replace phenol, demonstrating a sustainable alternative with potential applications in material science (Acerina Trejo-Machin et al., 2017).
Crystal Structure and Molecular Conformation
The crystal structure of a tert-butyl Nα-tert-butoxycarbonyl-L-(S-trityl)cysteinate showcases the molecule's extended, nearly all-trans C5 conformation, which is stabilized by weak intermolecular bonding. This insight contributes to understanding the stability of such compounds in solid states, with implications for pharmaceutical and material science applications (A. Kozioł et al., 2001).
Modular Dipeptide-Analogue Ligands
Novel dipeptide-analogue ligands, incorporating tert-butoxycarbonyl(N-Boc)-protected alpha-amino acids, have been developed for ruthenium-catalyzed enantioselective transfer hydrogenation of ketones. This showcases the chemical versatility of tert-butoxycarbonyl amino derivatives in synthesizing highly selective catalysts for organic synthesis (Isidro M. Pastor et al., 2003).
Amino Acid-Derived Polyacetylenes
A study on the synthesis and properties of amino acid-derived acetylene monomers highlights the application of tert-butoxycarbonyl amino derivatives in polymer science. These monomers undergo polymerization to form polymers with significant optical activity, indicating their potential in creating materials with unique chiral properties (Guangzheng Gao et al., 2003).
N-tert-Butoxycarbonylation of Amines
The heteropoly acid H3PW12O40 has been demonstrated as an efficient catalyst for N-tert-butoxycarbonylation of amines, highlighting a green chemistry approach to protecting amine functionalities. This process is crucial in the synthesis of pharmaceuticals and peptides, showcasing the broad applicability of tert-butoxycarbonyl protection in synthetic chemistry (A. Heydari et al., 2007).
Mechanism of Action
While the specific mechanism of action for this compound is not mentioned, compounds containing phenylalanine or a derivative thereof resulting from reaction of phenylalanine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom, have been known to exhibit various biological activities .
Properties
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-9(12(16)17)10-5-7-11(8-6-10)15-13(18)19-14(2,3)4/h5-9H,1-4H3,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPEXSBVYSDUSEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)NC(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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